molecular formula C12H9NO4 B1608709 Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate CAS No. 55750-51-1

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate

Cat. No.: B1608709
CAS No.: 55750-51-1
M. Wt: 231.2 g/mol
InChI Key: FACGDKXRLCOWHU-UHFFFAOYSA-N
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Description

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate is a substituted pyrrole derivative characterized by a bicyclic structure with two ketone (oxo) groups at positions 2 and 5 of the pyrroline ring and a benzyl ester moiety at the nitrogen position. This compound is structurally related to maleimide derivatives but features a partially unsaturated pyrrole core. The benzyl ester group enhances lipophilicity compared to methyl or carboxamide derivatives, influencing solubility and reactivity in synthetic applications .

Properties

IUPAC Name

benzyl 2,5-dioxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-6-7-11(15)13(10)12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGDKXRLCOWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204312
Record name Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55750-51-1
Record name Phenylmethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Record name Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Record name Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Record name Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Preparation Methods

Key Reagents and Conditions:

  • Starting Material: Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (commercially available or synthesized)
  • Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid), 3-chlorobenzenecarboperoxoic acid (mCPBA analog)
  • Solvents: Dichloromethane (CH2Cl2), chloroform (CHCl3), diethyl ether
  • Temperature: Typically room temperature to moderate heating (20°C to 70°C)
  • Reaction Time: From several hours up to 48 hours depending on conditions

Detailed Preparation Procedures

Epoxidation with m-CPBA in Dichloromethane

  • Procedure: Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (e.g., 33 g, 163 mmol) is dissolved in dichloromethane (540 mL, 0.3 M). m-CPBA (44 g, 340 mmol) is added, and the mixture is stirred at room temperature for 18 hours.
  • Workup: The reaction mixture is quenched with saturated sodium carbonate solution, stirred for 1 hour, then the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification: Flash column chromatography on silica gel.
  • Yield: 83% of the desired product as a yellow oil.
  • Characterization: 1H NMR and LC/MS confirm the formation of the oxidized product.

Oxidation with 3-Chlorobenzenecarboperoxoic Acid in Chloroform or Dichloromethane

  • Procedure: A solution of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (5.0 - 15 g scale) in chloroform or dichloromethane is treated with 3-chlorobenzenecarboperoxoic acid (mCPBA) in 1.5 to 2 equivalents.
  • Reaction Conditions: Stirring at 20°C to 46°C for 20 to 48 hours.
  • Workup: The reaction mixture is washed with saturated sodium bicarbonate and sodium thiosulfate solutions to remove residual oxidant, dried over magnesium sulfate, filtered, and concentrated.
  • Purification: Column chromatography using petroleum ether and ethyl acetate mixtures as eluents.
  • Yields: Typically 83% to 93% isolated yield.
  • Notes: The product is often obtained as an oil or yellow liquid and used directly in further synthetic steps.

Alternative Oxidation Using Potassium Peroxymonosulfate

  • Procedure: The starting compound is dissolved in a mixture of acetonitrile and water with ethylenediaminetetraacetate disodium salt as a stabilizer. The solution is cooled to 0°C, and 1,1,1-trifluoroacetone is added slowly. Potassium peroxymonosulfate is added portionwise while maintaining pH at 7 with sodium bicarbonate.
  • Reaction Time: 1.5 hours at 0°C.
  • Workup: Extraction with dichloromethane, drying, and concentration.
  • Yield: Quantitative (100%) yield of a colorless oil.
  • Significance: This method offers a mild and efficient oxidation alternative with excellent yield.

Comparative Data Table of Preparation Methods

Entry Oxidizing Agent Solvent Temperature (°C) Time Yield (%) Notes
1 m-CPBA Dichloromethane 20 18 h 83 Flash chromatography purification
2 3-Chlorobenzenecarboperoxoic acid Chloroform 46 20 h 88 Washed with NaHCO3 and Na2S2O3
3 3-Chlorobenzenecarboperoxoic acid Dichloromethane 20 18 h 83 Saturated Na2CO3 wash, column chromatography
4 3-Chlorobenzenecarboperoxoic acid Dichloromethane Room temp 48 h 93 Column chromatography
5 Potassium peroxymonosulfate Acetonitrile/Water 0 1.5 h 100 pH controlled, mild conditions

Research Findings and Notes

  • The oxidation of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate to the dioxo derivative is highly efficient with peroxy acids, yielding predominantly the desired lactam-lactone structure.
  • Reaction times and temperatures can be adjusted depending on scale and desired purity.
  • The use of m-CPBA and 3-chlorobenzenecarboperoxoic acid is well-documented and provides reproducible yields above 80%.
  • Mild oxidation with potassium peroxymonosulfate under buffered conditions offers an environmentally friendlier alternative with quantitative yields.
  • Purification generally involves silica gel column chromatography with petroleum ether and ethyl acetate mixtures.
  • The product is typically obtained as an oil or liquid, suitable for further synthetic transformations without additional purification.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Bioactive Compounds :
    • This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been used in the development of pyrrolo[1,2-b]pyridazines, which have shown potential in treating proliferative disorders and as Janus kinase inhibitors .
    • Its derivatives are also being explored for their anticancer properties, particularly in targeting specific cancer cell lines.
  • Antimicrobial Activity :
    • Studies have indicated that derivatives of benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate exhibit antimicrobial properties. These compounds are being investigated for their efficacy against various bacterial strains and fungi .
  • Drug Development :
    • The compound is being evaluated for its potential as a lead structure in drug development due to its favorable pharmacokinetic properties and ability to interact with biological targets effectively.

Organic Synthesis Applications

  • Building Block in Organic Reactions :
    • This compound acts as a versatile building block in organic synthesis. It can undergo various transformations including oxidation and reduction reactions to yield complex organic molecules .
    • It is particularly useful in the synthesis of pyrrole-based ligands for coordination chemistry.
  • Photochemical Reactions :
    • The compound has been utilized in photochemical reactions where it acts as a photoinitiator. This property is particularly valuable in polymer chemistry for initiating free-radical polymerization processes .

Polymer Science Applications

  • Photoinitiators in Polymer Chemistry :
    • This compound is explored as a photoinitiator for UV-curable coatings and adhesives. Its ability to generate free radicals upon UV exposure makes it suitable for applications requiring rapid curing processes .
  • Crosslinking Agents :
    • The compound can also be employed as a crosslinking agent in the formation of polymer networks, enhancing the mechanical properties and thermal stability of the resulting materials.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Synthesis of pyrrolo[1,2-b]pyridazines showed significant anticancer activity.
Organic Synthesis Utilized as a building block for synthesizing complex organic molecules.
Polymer Science Demonstrated effectiveness as a photoinitiator in UV-curable coatings.

Mechanism of Action

The mechanism of action of Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (CAS 55750-48-6): Molecular Formula: C₆H₅NO₄ Molecular Weight: 155.11 g/mol LogP: -0.134 (indicating higher polarity than the benzyl derivative) . Applications: Analyzed via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phases, highlighting its utility in pharmacokinetics and impurity isolation .

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 31970-04-4): Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Physical Properties: Boiling point 126°C, specific gravity 1.14, and >97% purity by GC . Key Differences: Lacks the 2,5-dioxo groups, reducing electrophilicity and reactivity compared to the target compound .

Physicochemical Properties

Property Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (Inferred) Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Molecular Weight ~233 g/mol (estimated) 155.11 g/mol 203.24 g/mol
LogP ~1.2 (estimated, higher due to benzyl group) -0.134 ~1.5 (measured for analog)
Boiling Point Not available Not available 126°C
Polarity Moderate (benzyl ester reduces polarity) High Low (no oxo groups)

Biological Activity

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (CAS No. 3016993) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H9_9N\O4_4
  • Molecular Weight : 233.21 g/mol
  • Structure : The compound features a pyrrole ring substituted with a benzyl group and two carbonyl groups, which are likely responsible for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

Case Study: Antibacterial Activity

A study synthesized various derivatives of pyrrole compounds and evaluated their antibacterial efficacy against several pathogenic bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.12 to 15.62 µg/mL against Bacillus subtilis and other strains .

CompoundMIC (µg/mL)Target Bacteria
This compound15.12 - 15.62Bacillus subtilis
Compound A8Staphylococcus aureus
Compound B12Escherichia coli

Case Study: Antifungal Activity

The same study also demonstrated antifungal activity against Candida strains with MIC values ranging from 62.5 to 125 µg/mL for specific derivatives . This suggests that this compound could be a promising candidate for developing antifungal agents.

The mechanism through which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies have indicated strong binding affinities to key bacterial proteins involved in these processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects.

Case Study: Cytotoxicity Studies

Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways . The cytotoxic effects were assessed using standard assays such as MTT and flow cytometry.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)25Apoptosis via caspase activation
MCF7 (breast cancer)30Cell cycle arrest

Q & A

Q. What are the established synthetic routes for Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate?

The compound is typically synthesized via maleimide chemistry. A common approach involves reacting maleic anhydride derivatives with benzyl-protected amines or alcohols under anhydrous conditions. For example, methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (a structural analog) is prepared by esterification of the corresponding carboxylic acid using methanol and a catalytic acid . Substituting the methyl group with benzyl would require benzyl alcohol and careful protection/deprotection steps to avoid side reactions. Reaction monitoring via TLC or HPLC is recommended to track progress .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the benzyl group (δ ~5.1 ppm for CH2_2-Ph), pyrrole ring protons, and carbonyl signals (δ ~170 ppm).
  • IR : Strong absorption bands at ~1700–1750 cm1^{-1} (C=O stretching) and ~1250 cm1^{-1} (C-O ester).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12_{12}H9_{9}NO4_4).
  • X-ray Crystallography : Single-crystal diffraction resolves the planar maleimide ring and benzyl ester geometry .

Q. What safety precautions are critical when handling this compound?

  • Avoid inhalation and skin contact due to potential acute toxicity (H302) and eye irritation (GHS Category 1).
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a dry, corrosion-resistant container at -20°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structure determination?

Contradictions may arise from twinning, disorder, or poor data quality. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. WinGX/ORTEP can visualize electron density maps to identify misplaced atoms. For twinned data, twin law refinement (e.g., using HKLF5 in SHELXL) is essential .

Q. What strategies minimize side reactions during bioconjugation with thiol-containing biomolecules?

  • pH Control : Conduct reactions at pH 6.5–7.5 to balance thiolate anion formation and maleimide hydrolysis.
  • Buffer Selection : Use phosphate or Tris buffers; avoid amines (e.g., Tris above pH 8) to prevent maleimide ring opening.
  • Temperature : Perform reactions at 4°C to slow hydrolysis.
  • Purification : Remove excess reagent via size-exclusion chromatography or dialysis .

Q. How can reaction byproducts be systematically analyzed during synthesis?

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS fragmentation to identify impurities.
  • Isolation : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates byproducts for structural analysis via NMR .

Q. What computational methods predict the compound’s reactivity in drug-linker applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the maleimide ring. Molecular docking (e.g., AutoDock Vina) models interactions with cysteine residues in target proteins, guiding linker design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
Reactant of Route 2
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Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate

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